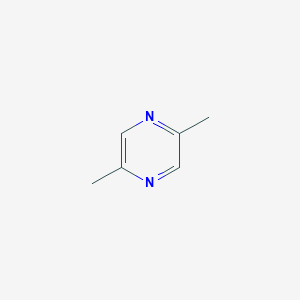

2,5-Dimethylpyrazine

概述

描述

NSC 49139, also known as 2,5-Dimethylpyrazine, is an endogenous metabolite with the chemical formula C₆H₈N₂ and a molecular weight of 108.14 g/mol . It is a colorless to light yellow liquid that is commonly used in scientific research.

准备方法

合成路线和反应条件: 2,5-二甲基吡嗪可以通过多种方法合成。一种常见的方法是在回流条件下,用氨或乙酸铵与 2,5-己二酮反应。反应通常按如下方式进行:[ \text{C}6\text{H}{10}\text{O}2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_8\text{N}_2 + 2\text{H}_2\text{O} ]

工业生产方法: 2,5-二甲基吡嗪的工业生产通常涉及 2,5-二甲基哌嗪的催化脱氢。该过程在高温下,在如钯碳等脱氢催化剂存在下进行。

反应类型:

氧化: 2,5-二甲基吡嗪可以发生氧化反应,形成相应的吡嗪 N-氧化物。

还原: 它可以被还原成 2,5-二甲基哌嗪。

取代: 亲电取代反应可以在氮原子上发生,导致各种取代的吡嗪。

常见试剂和条件:

氧化: 过氧化氢或过酸是常用的氧化剂。

还原: 在如钯或铂等金属催化剂存在下,使用氢气。

取代: 氯或溴等卤化剂可用于取代反应。

主要产品:

氧化: 2,5-二甲基吡嗪 N-氧化物。

还原: 2,5-二甲基哌嗪。

取代: 各种卤代吡嗪。

科学研究应用

Pharmaceutical Applications

1. Drug Synthesis

2,5-DMP plays a crucial role as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is used in the production of pyrazinamide , an essential drug for treating tuberculosis. Pyrazinamide works synergistically with other antitubercular agents to combat infections caused by Mycobacterium tuberculosis.

2. Anticancer Potential

Recent studies have indicated that 2,5-DMP exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis—two critical processes in tumor development . Its potential as an anticancer agent warrants further investigation to elucidate its mechanisms of action and evaluate safety profiles.

3. Antimicrobial Activity

In addition to its anticancer effects, 2,5-DMP has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. It has been noted for its effectiveness in inhibiting the growth of microorganisms such as Staphylococcus aureus and Candida albicans. Moreover, it shows synergistic effects when combined with certain antibiotics, enhancing their efficacy .

Fragrance Industry Applications

1. Aroma Compound

Due to its unique roasted or nutty aroma, 2,5-DMP is extensively used in the fragrance industry. It adds depth and complexity to perfumes and personal care products, enhancing their olfactory profiles. The compound is incorporated into various products, including perfumes, colognes, body sprays, lotions, soaps, and household cleaners .

2. Formulation Enhancements

In fragrance formulations, 2,5-DMP blends well with floral, fruity, woody, or spicy notes to create sophisticated scents. Its ability to provide a smoky or roasted undertone makes it a valuable ingredient for perfumers aiming to craft unique fragrances .

Case Studies

作用机制

2,5-二甲基吡嗪的作用机制涉及它与各种分子靶标和途径的相互作用。作为一种内源性代谢物,它可能在细胞信号传导和代谢过程中发挥作用。 其确切的分子靶标和途径仍在研究中,但已知它具有抗氧化特性,可以清除自由基 {_svg_2}。

类似化合物:

2,3-二甲基吡嗪: 结构类似,但甲基的位置不同。

2,6-二甲基吡嗪: 另一种异构体,甲基在不同的位置。

2,5-二甲基吡嗪-d3: 2,5-二甲基吡嗪的氘化形式,用于同位素标记研究.

独特性: 2,5-二甲基吡嗪因其特有的甲基位置而独一无二,这影响了它的化学反应性和生物活性。其内源性也使其成为研究代谢途径和细胞过程的宝贵化合物。

相似化合物的比较

2,3-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.

2,6-Dimethylpyrazine: Another isomer with methyl groups at different positions.

2,5-Dimethylpyrazine-d3: A deuterated form of this compound used in isotope labeling studies.

Uniqueness: this compound is unique due to its specific methyl group positions, which influence its chemical reactivity and biological activity. Its endogenous nature also makes it a valuable compound for studying metabolic pathways and cellular processes.

生物活性

2,5-Dimethylpyrazine (2,5-DMP) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article compiles recent research findings and case studies to provide a comprehensive overview of the biological activity of 2,5-DMP.

This compound is a nitrogen-containing heterocyclic compound with the molecular formula . It is commonly used as a flavoring agent in food products and has been identified as a product of various microbial fermentation processes. Notably, it can be synthesized from L-threonine via metabolic pathways in microorganisms such as Bacillus subtilis and engineered Escherichia coli .

Antimicrobial Activity

Broad-Spectrum Efficacy

2,5-DMP exhibits broad-spectrum antimicrobial properties against various bacteria and fungi. Research indicates that it significantly inhibits the growth of Escherichia coli, demonstrating a marked decrease in cell concentration when exposed to the compound . Additionally, it has shown synergistic effects when combined with certain antibiotics, enhancing their overall antimicrobial efficacy .

| Microorganism | Inhibition Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

Anticancer Activity

Mechanisms of Action

2,5-DMP has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis—the formation of new blood vessels that tumors require for growth .

Case Study: Breast Cancer Cells

In vitro studies have demonstrated that 2,5-DMP effectively reduces the viability of breast cancer cells through mechanisms involving oxidative stress induction and modulation of cell cycle progression . Further research is warranted to elucidate the specific molecular pathways involved.

Neuroprotective Effects

Cognitive Enhancement

Research indicates that 2,5-DMP may enhance cognitive functions. In animal models, it has been shown to promote GABAergic activity in the central nervous system, which is crucial for regulating neuronal excitability . Additionally, it has been reported to prolong therapeutic sleep induced by phenobarbital in mice, suggesting potential applications in sleep disorders .

Safety and Toxicology

While 2,5-DMP shows promise in various therapeutic applications, safety assessments are crucial. Preliminary studies indicate that it may have low toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure its safety for human consumption or therapeutic use .

Future Directions

The biological activity of 2,5-DMP opens avenues for further research into its applications in medicine and food science. Future studies should focus on:

- Mechanistic Studies: Understanding the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- Clinical Trials: Evaluating its efficacy and safety in human populations.

- Metabolic Engineering: Developing efficient microbial systems for the sustainable production of 2,5-DMP.

化学反应分析

Selective Oxidation to 5-Methylpyrazine-2-Carboxylic Acid

This three-step synthesis demonstrates 2,5-DMP's utility in producing pharmaceutical intermediates :

Reaction Pathway

| Step | Product | Yield | Key Reagents/Conditions |

|---|---|---|---|

| 1 | 2,5-dimethylpyrazine-1-oxide | 93% | H₂O₂, Na₂WO₄, H₂SO₄, 70°C |

| 2 | 2-acetoxymethyl-5-methylpyrazine | 86% | Acetic anhydride, reflux |

| 3 | 5-methylpyrazine-2-carboxylic acid | 70% | KMnO₄, NaOH, 20–25°C |

Formation in Maillard Reaction Systems

2,5-DMP is a key flavor compound generated during thermal processing of foods containing peptides and reducing sugars :

Key Findings from Maillard Models

-

Dipeptide Systems :

-

Tripeptide Systems :

| Model Type | Total Pyrazines (µg/g) | Dominant Compound (µg/g) |

|---|---|---|

| Arg-Lys/glucose | 12.4 ± 1.2 | 2,5(6)-dimethylpyrazine (4.68) |

| His-Lys/glucose | 8.9 ± 0.8 | 2-methylpyrazine (1.90) |

| Control (Arg+Lys) | 6.1 ± 0.5 | 2,5(6)-dimethylpyrazine (2.20) |

Reaction Mechanism Insights

-

Pyrazine formation correlates with peptide structure:

Stability and Solubility Profile

2,5-DMP exhibits:

These reactions underscore 2,5-DMP's dual role as a synthetic precursor and a naturally occurring flavorant. Its reactivity in oxidation and Maillard systems provides avenues for pharmaceutical and food chemistry applications.

属性

IUPAC Name |

2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZUOKDVTBMCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047652 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-1.000 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-32-0 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What gives roasted foods and fermented products their characteristic aroma?

A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]

Q2: How does the formation of this compound relate to different food processing techniques?

A2: The formation of this compound is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of this compound varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of this compound at specific temperatures. []

Q3: What is known about the biological activity of this compound in mammals?

A3: Studies in rats have shown that this compound can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, this compound decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]

Q4: How does this compound act as a pheromone in mice?

A4: this compound is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]

Q5: What effects does this compound have on cell proliferation in the mouse brain?

A5: Interestingly, this compound has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q7: How can this compound be synthesized?

A7: Several methods exist for the synthesis of this compound. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []

Q8: Are there alternative synthetic routes to this compound derivatives?

A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting this compound with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []

Q9: How does this compound interact with metal ions to form coordination compounds?

A9: this compound can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.

Q10: Can you provide an example of how this compound influences the crystal structure of a coordination compound?

A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) this compound monosolvate [], the bulky methyl groups of this compound hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the this compound molecules occupy cavities within the crystal lattice as solvent molecules.

Q11: How is this compound typically analyzed in complex mixtures like food samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including this compound, from the headspace of food samples. [, , , , , , ]

Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study this compound?

A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of this compound, highlighting its role as a significant aroma-impact compound in certain cultivars. []

Q13: Has this compound been explored for applications beyond flavor and fragrance?

A13: Research has explored the potential of this compound in hydrogen storage applications. A system involving the reversible hydrogenation of this compound to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。